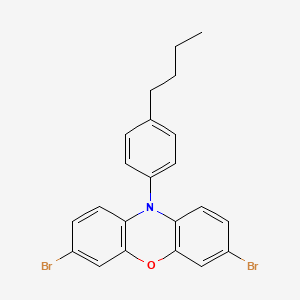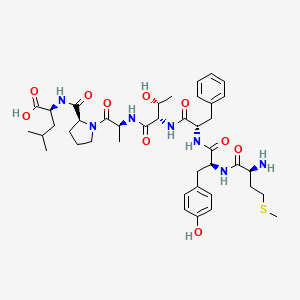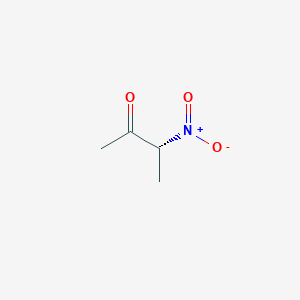
2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine is a heterocyclic compound with a unique structure that includes an epoxy group and a phenanthridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine typically involves the reaction of substituted phenylhydrazines with cyclohexanone, followed by oxidation. The reaction conditions can vary depending on the desired substituents and the specific synthetic route chosen. Common oxidizing agents used in the synthesis include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can be used to modify the epoxy group or other functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at positions where substituents can be introduced without disrupting the core structure.
Common Reagents and Conditions
Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, pyridinium chlorochromate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Solvents: Solvents such as dichloromethane, ethanol, and acetonitrile are often used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tetrahydrocarbazolones or benzazonine-diones .
Applications De Recherche Scientifique
2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its anticancer and antibacterial properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Biological Studies: Its biological activity can be explored for potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Mécanisme D'action
The mechanism of action of 2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine involves its interaction with specific molecular targets. The epoxy group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The phenanthridine core can interact with DNA or other nucleic acids, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrocarbazoles: These compounds share a similar core structure and exhibit a range of biological activities, including antibacterial and anticancer properties.
Tetrahydroquinolines: These compounds are also structurally similar and have diverse pharmacological applications.
Uniqueness
2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine is unique due to its epoxy group, which provides additional reactivity and potential for forming covalent bonds with biomolecules
Propriétés
Numéro CAS |
627529-35-5 |
|---|---|
Formule moléculaire |
C13H13NO |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
15-oxa-9-azatetracyclo[6.6.1.01,10.02,7]pentadeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C13H13NO/c1-2-6-10-9(5-1)12-14-11-7-3-4-8-13(10,11)15-12/h1-2,5-6,12H,3-4,7-8H2 |
Clé InChI |
CMYHFPFVOOEIIB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC23C(=NC(O2)C4=CC=CC=C34)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-Dihydro-2H-isoindol-2-yl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14223637.png)
![9-(Dimethylamino)-3-methylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14223641.png)







![N-[(1S)-1-Phenylethyl]pyridin-2-amine](/img/structure/B14223703.png)


![N'-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14223725.png)
